1,3,2-Dioxaborolane, 2-[4-[(4-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-
CAS No.:
Cat. No.: VC13651047
Molecular Formula: C19H22BBrO3
Molecular Weight: 389.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22BBrO3 |
|---|---|
| Molecular Weight | 389.1 g/mol |
| IUPAC Name | 2-[4-[(4-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C19H22BBrO3/c1-18(2)19(3,4)24-20(23-18)15-7-5-14(6-8-15)13-22-17-11-9-16(21)10-12-17/h5-12H,13H2,1-4H3 |
| Standard InChI Key | ONPCZFWQFVANAV-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC=C(C=C3)Br |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound’s structure is defined by the presence of a 1,3,2-dioxaborolane core, a five-membered ring containing boron and oxygen atoms. Attached to this core is a phenyl group substituted at the para position with a -(4-bromophenoxy)methyl group. The dioxaborolane ring itself is stabilized by two geminal dimethyl groups at the 4- and 5-positions, which enhance its steric and electronic stability. The molar formula, , reflects the integration of bromine, boron, and oxygen atoms into an aromatic framework .
Key Structural Features:
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Dioxaborolane Ring: The ring system facilitates boron’s electrophilic character, making it reactive toward nucleophiles in cross-coupling reactions.
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4-Bromophenoxy Group: The bromine atom at the para position of the phenoxy moiety introduces steric bulk and electronic effects that influence reactivity in Suzuki-Miyaura couplings.
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Tetramethyl Substituents: The methyl groups at the 4,4,5,5-positions of the dioxaborolane ring enhance solubility in organic solvents and reduce decomposition during reactions .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 1,3,2-dioxaborolane derivatives typically involves the condensation of boronic acids with diols. For this compound, a plausible route includes:
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Formation of the Boronic Acid: Reaction of 4-bromophenol with methyl iodide to yield 4-bromophenoxymethyl iodide, followed by a Grignard reaction to introduce the boron moiety.
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Cyclization with Pinacol: Treatment with pinacol (2,3-dimethyl-2,3-butanediol) under reflux conditions to form the dioxaborolane ring .
Example Protocol:
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Step 1: 4-Bromophenol (1 equiv) is reacted with methyl iodide (1.2 equiv) in the presence of in acetone at 60°C for 12 hours to form 4-bromophenoxymethyl iodide.
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Step 2: The iodide intermediate is treated with in THF under argon, followed by pinacol (1.5 equiv) and a catalytic amount of acetic acid. The mixture is stirred at 80°C for 24 hours to afford the target compound .
Analytical Characterization
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NMR Spectroscopy:
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NMR: Peaks at δ 7.4–7.6 ppm (aromatic protons), δ 4.5–4.7 ppm (methylene group), and δ 1.2–1.4 ppm (methyl groups).
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NMR: Signals corresponding to the dioxaborolane carbons (δ 80–85 ppm) and aromatic carbons (δ 120–140 ppm).
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Mass Spectrometry: ESI-MS typically shows a molecular ion peak at 417.1 () .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
This compound’s primary application lies in Suzuki-Miyaura couplings, where it acts as a boronic ester partner. A comparative study of nickel (Ni) and palladium (Pd) catalysts revealed critical insights into its reactivity :
Catalytic Performance Data:
| Catalyst (1 mol%) | Base | Conversion (%) |
|---|---|---|
| Ni(dppf)(o-tol)Cl | 96 | |
| Pd(dppf)Cl₂ | 98 |
The Pd-based system achieved near-quantitative conversion in couplings with aryl bromides, whereas the Ni catalyst required higher loadings (2–4 mol%) for comparable yields .
Material Science Applications
The compound’s boronic ester group enables its use in synthesizing conjugated polymers for organic electronics. For example, copolymerization with thiophene derivatives yields materials with tunable bandgaps (1.8–2.2 eV), suitable for organic photovoltaics .
Recent Research Findings
Catalyst-Loading Optimization
A 2024 study demonstrated that reducing the Ni catalyst loading from 4 mol% to 1 mol% decreased conversion from 99% to 96%, highlighting the balance between cost and efficiency in industrial settings .
Solvent and Base Effects
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